molecular formula C21H23N3O3 B2761913 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 308101-58-8

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2761913
CAS No.: 308101-58-8
M. Wt: 365.433
InChI Key: GNMKEYURHSBEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.433 This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is functionalized with a benzyl group and a morpholinophenylamino substituent

Preparation Methods

The synthesis of 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of a suitable benzylamine derivative with a morpholinophenylamine under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholinophenylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: These compounds contain the morpholine ring and exhibit different reactivity and applications compared to the pyrrolidine derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20-14-19(21(26)24(20)15-16-4-2-1-3-5-16)22-17-6-8-18(9-7-17)23-10-12-27-13-11-23/h1-9,19,22H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMKEYURHSBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308101-58-8
Record name 1-BENZYL-3-(4-(4-MORPHOLINYL)ANILINO)-2,5-PYRROLIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.